3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide

Catalog No.
S13806509
CAS No.
M.F
C9H12ClNO2S
M. Wt
233.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide

Product Name

3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide

IUPAC Name

3-chloro-N-ethyl-4-methylbenzenesulfonamide

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

InChI

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)8-5-4-7(2)9(10)6-8/h4-6,11H,3H2,1-2H3

InChI Key

IXGKOSPGDFSZSC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C)Cl

3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide functional group attached to a chlorinated aromatic ring. The compound features a chloro substituent at the 3-position, an ethyl group at the nitrogen of the sulfonamide, and a methyl group at the 4-position of the benzene ring. This unique structure contributes to its potential biological activities and chemical reactivity.

The chemical behavior of 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide includes various types of reactions:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols, making it versatile for further functionalization.
  • Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
  • Hydrolysis: The compound can hydrolyze to yield the corresponding sulfonic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide can be employed as reagents.
  • Oxidation: Hydrogen peroxide or potassium permanganate are typical oxidizing agents.
  • Reduction: Lithium aluminum hydride is often used for reduction reactions.

3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide exhibits significant biological activity, particularly as an antimicrobial agent. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, inhibiting folic acid synthesis essential for bacterial growth. This mechanism underlies its potential use in treating bacterial infections.

In vitro studies have shown that derivatives of this compound can exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis .

The synthesis of 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide typically involves several steps:

  • Sulfonation: A benzene derivative is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Substitution Reaction: The sulfonyl chloride is reacted with ethylamine under basic conditions to form the desired sulfonamide product.

Alternative methods may include microwave-assisted synthesis or continuous flow reactors for enhanced efficiency and yield .

Several compounds share structural similarities with 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamideC9H12FNO2SFluorine substitution instead of chlorine
N-Ethyl-3-chloro-2-methylbenzene-1-sulfonamideC9H12ClNO2SDifferent position of chlorine substituent
N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamideC9H12FNO2SMethyl substitution at the nitrogen

These compounds illustrate variations in substituent positions and types, which can significantly influence their chemical reactivity and biological activity. The unique combination of an ethyl group, chlorine atom, and sulfonamide functionality in 3-Chloro-N-ethyl-4-methylbenzene-1-sulfonamide distinguishes it from these related compounds, potentially enhancing its efficacy as a therapeutic agent .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.0277275 g/mol

Monoisotopic Mass

233.0277275 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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